alpha-Keto-beta-methylvaleric acid

Description

3-Methyl-2-oxovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

3-Methyl-2-oxovaleric acid has been reported in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.

3-Methyl-2-oxovaleric acid is a metabolite of isoleucine in man, animals and bacteria. It is the alpha-keto acid analogue of isoleucine. 3-Methyl-2-oxovaleric acid is produced from isoleucine by cytosolic branched chain aminotransferase 1 (EC:2.6.1.42), whereupon it is further degraded by branched chain keto acid dehydrogenase E1 to 2-Methyl-1-hydroxybutyl-ThPP. It is used as a clinical marker for maple syrup urine disease (MSUD). MSUD is caused by a deficiency of the branched-chain -keto acid dehydrogenase compex resulting in an accumulation of branched-chain amino acids and the corresponding -keto-and -hydroxy acids in blood, urine and cerebrospinal fluid causing neurological damage and mental retardation.

RN given refers to parent cpd

Structure

3D Structure

Properties

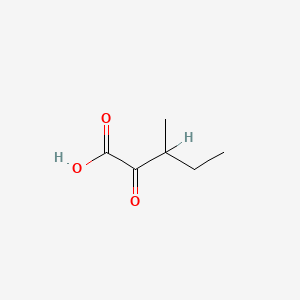

IUPAC Name |

3-methyl-2-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYSWDUAOAHFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate) |

Source

|

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50862670 |

Source

|

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; slight fruity aroma |

Source

|

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) |

Source

|

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1460-34-0, 39748-49-7 |

Source

|

| Record name | (±)-3-Methyl-2-oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-3-METHYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787T50HCIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Role of α-Keto-β-methylvaleric Acid: A Comprehensive Technical Guide

Abstract

α-Keto-β-methylvaleric acid (KMVA), also known as 3-methyl-2-oxovaleric acid, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine.[1][2] Under normal physiological conditions, KMVA is efficiently metabolized, contributing to cellular energy homeostasis. However, its accumulation due to enzymatic defects, most notably in Maple Syrup Urine Disease (MSUD), leads to severe neurotoxicity and profound metabolic disturbances.[3][4] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological roles of KMVA, from its position in metabolic pathways to its implications in human health and disease. We will delve into the enzymatic machinery governing its turnover, its physiological functions, the pathophysiology of its accumulation, and the analytical methodologies employed for its quantification in research and clinical settings. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical metabolite.

Introduction: The Significance of α-Keto-β-methylvaleric Acid in Metabolism

α-Keto-β-methylvaleric acid is a branched-chain α-keto acid (BCKA) derived from the transamination of isoleucine.[2][5] The catabolism of BCAAs—leucine, isoleucine, and valine—is a crucial process for energy production, particularly during periods of fasting or intense exercise.[6] The initial steps of BCAA catabolism, including the reversible transamination to their respective BCKAs, occur primarily in skeletal muscle.[2] These BCKAs are then released into the bloodstream and are further metabolized, predominantly in the liver.[7] The irreversible oxidative decarboxylation of BCKAs is a rate-limiting step catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[8] A deficiency in this complex leads to the accumulation of BCAAs and BCKAs, including KMVA, resulting in the devastating genetic disorder known as Maple Syrup Urine Disease (MSUD).[4][9]

Metabolic Pathways and Physiological Roles of α-Keto-β-methylvaleric Acid

The metabolic journey of α-Keto-β-methylvaleric acid is intricately linked to central energy-producing pathways. Its proper catabolism is essential for harvesting the carbon skeleton of isoleucine for cellular energy needs.

Isoleucine Catabolism and the Formation of α-Keto-β-methylvaleric Acid

The catabolism of isoleucine is initiated by a transamination reaction, where the amino group of isoleucine is transferred to α-ketoglutarate, forming glutamate and α-Keto-β-methylvaleric acid. This reversible reaction is catalyzed by branched-chain aminotransferases (BCATs).[10]

The Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex: The Key Regulatory Point

The subsequent and irreversible step is the oxidative decarboxylation of KMVA to α-methylbutyryl-CoA, catalyzed by the multi-enzyme BCKAD complex located in the inner mitochondrial membrane.[8][9] This complex is a critical regulatory point in BCAA catabolism and is composed of three catalytic components: E1 (a thiamine-dependent decarboxylase), E2 (a dihydrolipoyl transacylase), and E3 (a dihydrolipoyl dehydrogenase).[8][11] The activity of the BCKAD complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which inactivate and activate the complex, respectively, through phosphorylation and dephosphorylation of the E1α subunit.[8][11]

Caption: Metabolic pathway of isoleucine catabolism.

Contribution to the Krebs Cycle and Gluconeogenesis

The catabolism of α-Keto-β-methylvaleric acid ultimately yields propionyl-CoA and acetyl-CoA.[1] Acetyl-CoA can directly enter the Krebs cycle (also known as the citric acid cycle or TCA cycle) for the production of ATP.[12] Propionyl-CoA is converted to succinyl-CoA, another Krebs cycle intermediate.[12] As a precursor to succinyl-CoA, KMVA is considered glucogenic, meaning its carbon skeleton can be used for the synthesis of glucose via gluconeogenesis, which is particularly important during periods of fasting.[13][14]

Pathological Implications: Maple Syrup Urine Disease (MSUD)

The primary clinical significance of α-Keto-β-methylvaleric acid lies in its accumulation in Maple Syrup Urine Disease (MSUD).[4] This autosomal recessive disorder is caused by mutations in the genes encoding the E1α, E1β, or E2 subunits of the BCKAD complex, leading to a deficiency in its activity.[11]

Biochemical and Clinical Manifestations of MSUD

The impaired function of the BCKAD complex results in the accumulation of all three BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids: α-ketoisocaproic acid (KIC), α-Keto-β-methylvaleric acid (KMVA), and α-ketoisovaleric acid (KIV) in blood, urine, and cerebrospinal fluid.[4][15] The accumulation of these compounds, particularly KIC, is highly neurotoxic and leads to the characteristic sweet, maple syrup-like odor of the urine and earwax.[4]

| Clinical Manifestation | Biochemical Findings |

| Poor feeding, lethargy, irritability[2] | Elevated plasma levels of leucine, isoleucine, and valine[15] |

| Characteristic maple syrup odor in urine and cerumen[4] | Elevated plasma and urine levels of α-ketoisocaproic acid (KIC), α-Keto-β-methylvaleric acid (KMVA), and α-ketoisovaleric acid (KIV)[15] |

| Neurological symptoms: seizures, encephalopathy, developmental delay[3][4] | Presence of alloisoleucine in plasma (pathognomonic for MSUD)[15] |

| Cerebral edema and atrophy[16] | Reduced levels of other large neutral amino acids in the brain |

Table 1: Clinical and Biochemical Features of Maple Syrup Urine Disease (MSUD).

Neurotoxicity of α-Keto-β-methylvaleric Acid and Other BCKAs

The severe neurological symptoms in MSUD are a direct consequence of the toxic accumulation of BCAAs and BCKAs.[17] While α-ketoisocaproic acid (KIC) is often considered the most neurotoxic, KMVA also contributes to the neuropathology.[3][17] The proposed mechanisms of neurotoxicity are multifactorial and include:

-

Disruption of Energy Metabolism: BCKAs, including KMVA, have been shown to inhibit key enzymes in brain energy metabolism, such as the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex.[18][19] They can also inhibit the mitochondrial respiratory chain, leading to decreased ATP production.[18][19]

-

Induction of Oxidative Stress: Studies have demonstrated that KMVA can increase the production of reactive oxygen species (ROS) and reduce antioxidant defenses in the brain, leading to lipid peroxidation and cellular damage.[16][20] However, some studies also suggest a protective antioxidant role for KMVA under certain conditions.[21]

-

Alterations in Neurotransmitter Systems: The accumulation of BCKAs can interfere with the transport of other large neutral amino acids across the blood-brain barrier, leading to a depletion of precursors for neurotransmitter synthesis.[4] KMVA has also been shown to affect the GABAergic system.[22]

-

Induction of Apoptosis: The toxic accumulation of BCKAs can trigger programmed cell death in neurons and glial cells.[7]

Experimental Methodologies for the Analysis of α-Keto-β-methylvaleric Acid

Accurate quantification of α-Keto-β-methylvaleric acid in biological samples such as plasma, urine, and cerebrospinal fluid is crucial for the diagnosis and monitoring of MSUD, as well as for research into its pathophysiology.[2]

Sample Preparation

Biological samples typically require a protein precipitation step, often using agents like acetonitrile or methanol, to remove proteins that can interfere with the analysis. This is followed by centrifugation to separate the supernatant containing the metabolites of interest.

Analytical Techniques

The most commonly employed analytical techniques for the quantification of α-Keto-β-methylvaleric acid are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24][25]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the α-keto acids to make them volatile for gas chromatography. Quinoxalinol derivatives are commonly prepared.[25] The separated derivatives are then detected and quantified by mass spectrometry.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.[23] The α-keto acids are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry. Derivatization with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be used to enhance detection sensitivity.[23]

Caption: Experimental workflow for KMVA analysis.

Step-by-Step Protocol for LC-MS/MS Analysis (General Overview)

-

Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.

-

Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled KMVA) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the samples, vortex thoroughly, and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.

-

Derivatization (if necessary): If a derivatization step is included to improve sensitivity, add the derivatizing agent and incubate under appropriate conditions (e.g., specific temperature and time).

-

LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.

-

Liquid Chromatography: Separate the analytes on a suitable column (e.g., a reverse-phase C18 column) using a specific mobile phase gradient.

-

Tandem Mass Spectrometry: Detect and quantify the eluting analytes using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

-

-

Data Processing: Process the acquired data using appropriate software to generate a calibration curve and calculate the concentration of α-Keto-β-methylvaleric acid in the unknown samples.

Conclusion and Future Perspectives

α-Keto-β-methylvaleric acid stands at a critical juncture of amino acid metabolism and cellular energy production. While its physiological role is well-defined as an intermediate in isoleucine catabolism, its pathological accumulation in Maple Syrup Urine Disease underscores the devastating consequences of impaired metabolic pathways. The neurotoxic mechanisms of KMVA and other BCKAs are a subject of ongoing research, with a focus on elucidating the complex interplay between energy disruption, oxidative stress, and neurotransmitter imbalance. A deeper understanding of these mechanisms is paramount for the development of novel therapeutic strategies beyond dietary management for MSUD. Advances in analytical techniques, particularly mass spectrometry-based metabolomics, will continue to provide valuable insights into the broader impact of KMVA dysregulation on the metabolome and its contribution to the pathophysiology of MSUD and potentially other metabolic disorders.

References

-

Wikipedia. Branched-chain alpha-keto acid dehydrogenase complex. [Link]

-

YouTube. BCKAD branched chain alphaketo acid dehydrogenase& BCKDH branched chain alphaketo acid dehydrogenase. [Link]

-

Grokipedia. Branched-chain alpha-keto acid dehydrogenase complex. [Link]

-

Biological Chemistry I Key Term. Branched-chain α-keto acid dehydrogenase Definition. [Link]

-

Rupa Health. a-Keto-b-Methylvaleric Acid. [Link]

-

PubChem. alpha-Keto-beta-methylvaleric acid. [Link]

-

PubMed. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats. [Link]

-

Frontiers in Physiology. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. [Link]

-

Wikipedia. Maple syrup urine disease. [Link]

-

Rupa Health. a-Ketoisovaleric Acid. [Link]

-

ResearchGate. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids. [Link]

-

PubMed. Effect of the branched-chain alpha-keto acids accumulating in maple syrup urine disease on S100B release from glial cells. [Link]

-

Rupa Health. a-Ketobutyric Acid. [Link]

-

Lab Results explained. a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine). [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease. [Link]

-

PubMed. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats. [Link]

-

PubMed. This compound increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system. [Link]

-

The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

-

PubMed. alpha-keto-beta-methyl-n-valeric acid diminishes reactive oxygen species and alters endoplasmic reticulum Ca(2+) stores. [Link]

-

PubMed. Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress. [Link]

-

Lab Results explained. Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek). [Link]

-

PubMed. Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease. [Link]

-

ResearchGate. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. [Link]

-

Semantic Scholar. This compound. [Link]

-

The Human Metabolome Database. Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019). [Link]

-

PubMed. The regulation of hepatic gluconeogenesis using alpha-ketoisovalerate and propionate as precursors. [Link]

-

P. aeruginosa Metabolome Database. 2-Keto-3-methyl-valerate (PAMDB000605). [Link]

-

PubMed. Branched-chain alpha-keto acid analysis in biological fluids: preparative clean-up by anion-exchange and analysis by capillary gas chromatography. [Link]

-

MIT OpenCourseWare. Lecture 24: Amino Acid Metabolism. [Link]

-

Wiley Online Library. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. [Link]

-

Wikipedia. Glucogenic amino acid. [Link]

-

MedStudy. The complete guide to learning the krebs cycle in med school. [Link]

-

YouTube. Gluconeogenesis (Biochemistry) | USMLE Step 1 | Sketchy Medical. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. explore.medstudy.com [explore.medstudy.com]

- 13. Glucogenic amino acid - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. alpha-keto-beta-methyl-n-valeric acid diminishes reactive oxygen species and alters endoplasmic reticulum Ca(2+) stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Branched-chain alpha-keto acid analysis in biological fluids: preparative clean-up by anion-exchange and analysis by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-2-Oxovaleric Acid: A Pivotal Intermediate in Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine.[1][2] Its position in the metabolic pathway places it at a crucial juncture, linking amino acid degradation to central energy metabolism. While a vital component of normal physiology, its accumulation is a primary indicator of the rare inherited metabolic disorder, Maple Syrup Urine Disease (MSUD), where it contributes significantly to the associated neurotoxicity and metabolic disturbances.[1][3] This guide provides a comprehensive technical overview of 3-methyl-2-oxovaleric acid, detailing its biochemical significance, its role in the pathophysiology of MSUD, and the analytical methodologies for its quantification.

Introduction: The Biochemical Identity of 3-Methyl-2-Oxovaleric Acid

3-Methyl-2-oxovaleric acid (C6H10O3) is a branched-chain α-keto acid (BCKA) derived from the transamination of L-isoleucine.[4][5][6] This initial step in isoleucine catabolism is catalyzed by the enzyme branched-chain aminotransferase.[1] The resulting α-keto acid is a key substrate for the subsequent and irreversible oxidative decarboxylation step.[4][5]

Under normal physiological conditions, 3-methyl-2-oxovaleric acid is swiftly metabolized by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH).[7][8] However, in instances of BCKDH dysfunction, this metabolite, along with other BCKAs, accumulates in bodily fluids, leading to pathological consequences.[1]

Core Function in Branched-Chain Amino Acid (BCAA) Catabolism

The catabolism of the three BCAAs—leucine, isoleucine, and valine—shares an initial common pathway involving two enzymatic steps.[5][9]

-

Reversible Transamination: The first step involves the removal of the amino group from the BCAA, catalyzed by branched-chain aminotransferase. In the case of isoleucine, this reaction yields 3-methyl-2-oxovaleric acid.[1][10]

-

Irreversible Oxidative Decarboxylation: The second and rate-limiting step is the oxidative decarboxylation of the resulting BCKAs.[7][11] This reaction is catalyzed by the large, multi-enzyme BCKDH complex located on the inner mitochondrial membrane.[8][12] The BCKDH complex converts 3-methyl-2-oxovaleric acid into α-methylbutyryl-CoA.[8][9]

Following this common pathway, the acyl-CoA derivatives enter specific distal pathways.[4][9] The catabolism of α-methylbutyryl-CoA ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[5][9] This makes isoleucine both a ketogenic and glucogenic amino acid.[9]

Figure 1: Isoleucine catabolism and the metabolic block in MSUD.

Clinical Significance: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[1][13] This enzymatic defect prevents the normal breakdown of BCAAs, leading to the accumulation of leucine, isoleucine, valine, and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid, in the blood, urine, and cerebrospinal fluid.[1][14]

The buildup of these compounds is toxic, particularly to the central nervous system.[1][3] Chronically elevated levels of 3-methyl-2-oxovaleric acid and other BCKAs contribute to severe neurological complications, including developmental delays, seizures, and intellectual disability.[1] The accumulation of these ketoacids also leads to metabolic acidosis. In maple syrup urine disease, the brain concentration of branched-chain keto acids can increase 10- to 20-fold.[3] This disrupts energy metabolism, partly by depleting glutamate, which in turn affects the malate-aspartate shuttle and protein synthesis.[3]

The characteristic sweet, maple syrup-like odor of the urine and earwax in affected individuals is caused by the presence of these accumulated metabolites, including 3-methyl-2-oxovaleric acid.[15][16] Therefore, the detection and quantification of 3-methyl-2-oxovaleric acid are crucial for the diagnosis and management of MSUD.[1][6]

Broader Metabolic Implications

Beyond its role in MSUD, emerging research suggests that 3-methyl-2-oxovaleric acid may have broader implications in metabolic health. Studies have identified it as a strong predictive biomarker for impaired fasting glucose and type 2 diabetes.[17] This suggests a potential link between dysregulated BCAA catabolism and insulin resistance.

Furthermore, some research indicates that 3-methyl-2-oxovaleric acid can influence mitochondrial oxidative energy metabolism in skeletal muscle cells through signaling pathways like the cAMP-PKA-p38 MAPK pathway.[18]

Analytical Methodologies for Quantification

The accurate measurement of 3-methyl-2-oxovaleric acid in biological matrices such as plasma and urine is essential for both clinical diagnostics and research.[19] The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

Experimental Protocol: GC-MS Analysis of 3-Methyl-2-Oxovaleric Acid in Urine

This protocol provides a generalized workflow for the analysis of organic acids, including 3-methyl-2-oxovaleric acid, in urine.

Causality Behind Experimental Choices:

-

Internal Standard: An internal standard is added at the beginning to account for any loss of analyte during sample preparation and for variations in instrument response.

-

Derivatization: α-keto acids are often not volatile enough for GC analysis. Derivatization converts them into more volatile and thermally stable compounds, improving their chromatographic properties.

-

Mass Spectrometry (MS): MS provides high selectivity and sensitivity, allowing for the confident identification and quantification of the target analyte even in a complex matrix like urine.

Protocol Steps:

-

Sample Collection and Preparation:

-

Collect a random urine sample.

-

To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Adjust the pH to be acidic (e.g., pH < 2) using a strong acid like HCl.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate).

-

Vortex the mixture thoroughly and then centrifuge to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent. A common method is oximation followed by silylation.

-

First, add a solution of hydroxylamine hydrochloride in pyridine to convert the keto group to an oxime. Incubate at a controlled temperature (e.g., 60°C).

-

Next, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid group to a trimethylsilyl (TMS) ester. Incubate again.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., 5% phenyl-methylpolysiloxane) to separate the derivatized compounds based on their volatility and interaction with the column's stationary phase. A temperature gradient program is used to elute the compounds over time.

-

Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer. Operate the MS in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of 3-methyl-2-oxovaleric acid and the internal standard.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 3-methyl-2-oxovaleric acid based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known standards.

-

Figure 2: General workflow for GC-MS analysis of urinary 3-methyl-2-oxovaleric acid.

Quantitative Data

The concentration of 3-methyl-2-oxovaleric acid varies significantly between healthy individuals and those with MSUD, making it a reliable diagnostic marker.

| Analyte | Condition | Biological Matrix | Typical Concentration Range |

| 3-Methyl-2-oxovaleric acid | Healthy/Normal | Urine | 0 - 2 mmol/mol creatinine[21] |

| 3-Methyl-2-oxovaleric acid | Maple Syrup Urine Disease (MSUD) | Urine | Significantly elevated[19][21] |

| 3-Methyl-2-oxovaleric acid | Maple Syrup Urine Disease (MSUD) | Plasma | Significantly elevated[22] |

Note: Specific concentration ranges for MSUD patients can vary widely depending on the severity of the disease, dietary management, and metabolic state.

Conclusion and Future Directions

3-Methyl-2-oxovaleric acid is a metabolite of profound importance, sitting at the crossroads of amino acid metabolism and central energy production. Its role as a key biomarker for Maple Syrup Urine Disease is well-established, and its accurate quantification remains a cornerstone of the diagnosis and management of this disorder. Future research will likely focus on further elucidating its role in more common metabolic conditions, such as type 2 diabetes, and exploring its potential as a therapeutic target. For drug development professionals, understanding the pathways involving 3-methyl-2-oxovaleric acid is crucial for designing interventions that can modulate BCAA metabolism and mitigate the toxic effects of its accumulation in disease states.

References

-

Rupa Health. 3-Methyl-2-oxovaleric Acid. [Link]

-

National Center for Biotechnology Information. isoleucine degradation | Pathway - PubChem. [Link]

-

National Center for Biotechnology Information. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem. [Link]

-

HealthMatters.io. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained. [Link]

-

YouTube. BCKAD branched chain alphaketo acid dehydrogenase& BCKDH branched chain alphaketo acid dehydrogenase. [Link]

-

Grokipedia. Branched-chain alpha-keto acid dehydrogenase complex. [Link]

-

QIAGEN GeneGlobe. Isoleucine Degradation I. [Link]

-

Wikipedia. Branched-chain α-ketoacid dehydrogenase complex. [Link]

-

Biological Chemistry I. Branched-chain α-keto acid dehydrogenase Definition. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491). [Link]

-

P. aeruginosa Metabolome Database. 3-Methyl-2-oxovaleric acid (PAMDB000141). [Link]

-

PubMed. Branched-chain alpha-keto acid dehydrogenase complex in rat skeletal muscle: regulation of the activity and gene expression by nutrition and physical exercise. [Link]

-

PubMed Central. Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach. [Link]

-

National Center for Biotechnology Information. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem. [Link]

-

T3DB. 3-Methyl-2-oxovaleric acid (T3D4424). [Link]

-

National Center for Biotechnology Information. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem. [Link]

-

Exposome-Explorer. 3-Methyl-2-oxovaleric acid (Compound). [Link]

-

ResearchGate. Pathways for catabolism of valine (a); isoleucine (b); and phytosphingosine (c) (Crown et al. 2015). [Link]

-

YouTube. Isoleucine Deamination & Oxidation - Biochemistry. [Link]

-

PubMed Central. Metabolomic Characterization Reveals ILF2 and ILF3 Affected Metabolic Adaptions in Esophageal Squamous Cell Carcinoma - PMC. [Link]

-

HealthMatters.io. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. [Link]

-

Asian Journal of Chemistry. HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylen. [Link]

-

YouTube. Maple Syrup Urine Disease and Other Disorders of Branched-Chain Amino Acid Catabolism. [Link]

-

Medscape. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology. [Link]

-

State of New Jersey Department of Health. ANALYTICAL METHOD SUMMARIES. [Link]

-

AMDB. Metabolites | 3-Methyl-2-oxovaleric acid. [Link]

-

Wikipedia. Maple syrup urine disease. [Link]

-

PubMed. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis. [Link]

-

PubMed. Determination of (S)- and (R)-2-oxo-3-methylvaleric acid in plasma of patients with maple syrup urine disease. [Link]

Sources

- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 2. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 3. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. This compound | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Branched-chain alpha-keto acid dehydrogenase complex in rat skeletal muscle: regulation of the activity and gene expression by nutrition and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 17. Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolomic Characterization Reveals ILF2 and ILF3 Affected Metabolic Adaptions in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 22. Determination of (S)- and (R)-2-oxo-3-methylvaleric acid in plasma of patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: α-Keto-β-methylvaleric Acid as a Foundational Biomarker in Maple Syrup Urine Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maple Syrup Urine Disease (MSUD) is a rare, inherited metabolic disorder stemming from the deficient activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2] This enzymatic failure leads to the systemic accumulation of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—and their corresponding branched-chain α-keto acids (BCKAs). Among these, α-keto-β-methylvaleric acid (KMV), the keto acid of isoleucine, serves as a critical biomarker for diagnosis, metabolic monitoring, and investigating the pathophysiology of the disease. The accumulation of these metabolites is neurotoxic, causing severe neurological damage, including encephalopathy and cerebral edema, if not detected and managed promptly.[3][4] This guide provides a comprehensive overview of the biochemical basis of MSUD, the clinical significance of KMV, and detailed, field-proven analytical methodologies for its quantification, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).

The Pathophysiological Landscape of Maple Syrup Urine Disease

MSUD is an autosomal recessive disorder caused by mutations in the BCKDHA, BCKDHB, or DBT genes, which encode subunits of the BCKDH enzyme complex.[5] This complex is essential for the second major step in the catabolism of leucine, isoleucine, and valine.[6] A functional deficiency in this complex disrupts the oxidative decarboxylation of the respective BCKAs: α-ketoisocaproic acid (from leucine), α-ketoisovaleric acid (from valine), and α-keto-β-methylvaleric acid (from isoleucine).[3][4]

The resulting buildup of BCAAs and BCKAs in blood, urine, and cerebrospinal fluid is the biochemical hallmark of MSUD.[7] While high levels of leucine and its keto acid, α-ketoisocaproic acid (KIC), are considered the primary neurotoxic agents, the accumulation of all three BCKAs contributes to the pathology.[3][8] This toxic accumulation disrupts brain energy metabolism, stimulates oxidative stress, and interferes with the synthesis of key neurotransmitters, leading to the severe neurological symptoms characteristic of the disease.[8][9] Clinically, MSUD presents in several forms, with the "classic" severe form manifesting within days of birth with symptoms like poor feeding, lethargy, irritability, and the distinctive maple syrup odor in urine and earwax.[2][5] Without lifelong dietary management, the prognosis is poor.[10]

α-Keto-β-methylvaleric Acid (KMV): A Core Biomarker

KMV is a crucial intermediate in the breakdown of the essential amino acid isoleucine.[11] In a healthy individual, the BCKDH complex efficiently converts KMV into its acyl-CoA derivative, channeling it into the citric acid cycle for energy production.[7] In MSUD, this pathway is blocked.

The clinical significance of measuring KMV and other BCKAs is threefold:

-

Diagnosis: The presence of elevated KMV, KIC, and KIV in a urine organic acid profile is a strong indicator of MSUD.[7][12] This is often performed as a follow-up to an abnormal newborn screen that shows elevated BCAAs.[13][14]

-

Metabolic Monitoring: For diagnosed patients, lifelong management involves a strict diet low in BCAAs.[5][15] Regular monitoring of KMV and other related metabolites in urine and blood is essential to ensure dietary compliance, adjust protein intake, and prevent metabolic crises.[10][16]

-

Research and Therapeutic Development: KMV serves as a quantifiable biomarker to study disease mechanisms and evaluate the efficacy of novel therapies.[17] Its role in inducing oxidative stress and inhibiting brain energy metabolism makes it a target for mechanistic studies.[8][9]

The Isoleucine Catabolic Pathway and MSUD Blockade

The following diagram illustrates the metabolic pathway for isoleucine, highlighting the enzymatic block in MSUD that leads to the accumulation of KMV.

Caption: Metabolic block in MSUD leading to KMV accumulation.

Analytical Methodologies for KMV Quantification

Accurate quantification of KMV is paramount for clinical decision-making. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for comprehensive urinary organic acid profiling, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for analyzing amino acids in blood spots for newborn screening.[12][18][19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates volatile compounds in a sample and then identifies them based on their unique mass-to-charge ratio and fragmentation pattern.[20] For non-volatile compounds like organic acids, a chemical derivatization step is required to make them volatile for analysis.[21]

This protocol provides a self-validating workflow for the reliable quantification of KMV and other organic acids in urine.

Step 1: Sample Collection and Handling

-

Sample Type: A random urine sample is the most suitable matrix due to the high concentration of organic acids.[20]

-

Collection: Collect at least 5 mL of urine in a sterile, preservative-free container. Boric acid preservatives are unsuitable.

-

Storage: Samples should be frozen immediately and stored at -20°C or, for long-term storage, at -70°C to ensure metabolite stability.[20]

Step 2: Sample Preparation

-

Causality: This multi-step process is designed to isolate organic acids from the complex urine matrix, stabilize reactive keto groups, and render the analytes suitable for GC analysis.

-

Normalization: The volume of urine used for extraction is typically normalized to its creatinine content (e.g., a volume containing 1 µmole of creatinine).[22] This corrects for variations in urine dilution, ensuring comparability between samples.

-

Internal Standard Addition: Add a known quantity of one or more internal standards (e.g., tropic acid, 2-ketocaproic acid) to the urine sample before any extraction steps.[18][22]

-

Expert Insight: Internal standards are structurally similar to the analytes but not naturally present in the sample. They experience the same potential losses during preparation and analysis, allowing for accurate correction and quantification of the target analytes.

-

-

Oximation: Treat the sample with an oximation reagent like hydroxylamine or methoxyamine HCl.[18][20]

-

Causality: This is a critical step for keto acids like KMV. It converts the reactive keto group into a more stable oxime derivative, preventing degradation and the formation of multiple isomers (enol forms) that would complicate the resulting chromatogram.[20]

-

-

Acidification and Extraction: Acidify the sample with an acid like HCl. This neutralizes the carboxyl groups of the organic acids, making them less water-soluble.[21] Then, perform a liquid-liquid extraction by adding an immiscible organic solvent such as ethyl acetate.[18][21] Vortex vigorously and centrifuge to separate the layers. The organic acids will partition into the organic solvent layer.

-

Drying: Carefully transfer the organic layer to a clean tube and evaporate it to complete dryness under a gentle stream of nitrogen.[23]

-

Derivatization: Reconstitute the dried residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[18][23] Heat the sample (e.g., at 75°C for 30 minutes) to complete the reaction.

-

Causality: This step, known as silylation, replaces the active hydrogen atoms on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. This makes the organic acids volatile and thermally stable, which is essential for them to travel through the gas chromatograph.[21]

-

Step 3: GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: The GC column (e.g., a capillary column with a non-polar stationary phase) separates the derivatized organic acids based on their boiling points and interactions with the column. A temperature gradient program is used to elute compounds over time.[20]

-

Mass Spectrometry: As compounds elute from the GC, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios (e.g., 50-550 amu) to detect the parent ion and its characteristic fragments, creating a unique mass spectrum for each compound.[20]

Caption: Step-by-step workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for newborn screening from dried blood spots (DBS) and for the quantification of amino acids in plasma.[24][25]

-

Advantages: It offers high sensitivity and specificity and can distinguish between isomers like leucine, isoleucine, and the pathognomonic marker alloisoleucine without derivatization.[25][26] The sample preparation is often simpler, involving a protein precipitation step with an organic solvent containing internal standards.[19]

-

Trustworthiness: The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A precursor ion is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer, significantly reducing chemical noise and improving accuracy.

Data Interpretation and Clinical Correlation

The diagnosis of MSUD relies on identifying a characteristic pattern of elevated metabolites. While newborn screening often flags high levels of total BCAAs, confirmatory testing must show the presence of alloisoleucine and a specific profile of BCAAs and BCKAs.[7][12]

The table below summarizes key biomarkers and their typical findings in MSUD.

| Biomarker | Matrix | Normal/Reference Range | Typical Finding in Classic MSUD | Clinical Significance |

| Leucine | Plasma | 72 ± 27 µmol/L[26] | Markedly Elevated (>400 µmol/L) | Primary neurotoxic BCAA.[3] |

| Isoleucine | Plasma | 37 ± 19 µmol/L[26] | Elevated | Accumulates due to BCKDH block. |

| Valine | Plasma | 98 ± 46 µmol/L[26] | Elevated | Accumulates due to BCKDH block. |

| Alloisoleucine | Plasma / DBS | < 5 µmol/L[12][24] | Markedly Elevated (>5 µmol/L) | Pathognomonic; highly specific and sensitive diagnostic marker.[12] |

| α-Keto-β-methylvaleric acid (KMV) | Urine | ≤ 2.1 mmol/mol creatinine[11][27] | Markedly Elevated | Direct indicator of the metabolic block in isoleucine catabolism. |

| α-Ketoisocaproic acid (KIC) | Urine | Trace amounts | Markedly Elevated | Neurotoxic keto acid from leucine.[4] |

| α-Ketoisovaleric acid (KIV) | Urine | Trace amounts | Markedly Elevated | Keto acid from valine. |

Note: Reference ranges can vary significantly between laboratories and analytical methods. The provided values are for illustrative purposes.

Application in Research and Drug Development

In the context of drug development for MSUD, KMV and other BCKAs serve as essential surrogate endpoints. Any novel therapeutic, whether it be a small molecule, gene therapy, or other modality, must demonstrate a significant and sustained reduction in these toxic metabolites.

-

Preclinical Models: Animal models of MSUD are used to study the direct neurotoxic effects of KMV and to test the efficacy of potential therapies in reducing its levels.[17]

-

Clinical Trials: In human trials, the primary biochemical outcome is often the reduction of plasma BCAA and urinary BCKA concentrations to within or near the normal range. The quantification of KMV provides direct evidence that the therapeutic is effectively restoring the isoleucine catabolic pathway.

Conclusion and Future Perspectives

α-Keto-β-methylvaleric acid is not merely a metabolic byproduct; it is a cornerstone biomarker in the diagnosis and management of Maple Syrup Urine Disease. Its accurate measurement through robust analytical techniques like GC-MS provides clinicians and researchers with a direct window into the metabolic disruption caused by BCKDH deficiency. As therapeutic strategies for MSUD evolve, the precise and reliable quantification of KMV will remain indispensable for evaluating treatment efficacy and improving outcomes for patients afflicted with this challenging disorder. Future advancements may focus on developing even more rapid, point-of-care testing methods to allow for faster therapeutic adjustments during periods of metabolic instability.

References

- Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). SpringerLink.

- Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids. (n.d.). ScienceDirect.

- Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). (n.d.). SpringerLink.

- Maple Syrup Urine Disease (MSUD). (n.d.). Children's Hospital of Philadelphia.

- Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology. (2023, February 28). Medscape.

- Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids. (n.d.). ResearchGate.

- Maple Syrup Urine Disease. (n.d.). Newborn Screening, Utah Department of Health.

- Maple Syrup Urine Disease (MSUD) Workup: Laboratory Studies. (2023, February 28). Medscape.

- Application of liquid chromatography-tandem mass spectrometry in the diagnosis and follow-up of maple syrup urine disease in a Chinese population. (2013). PubMed.

- Simplified method for the chemical diagnosis of organic aciduria using GC/MS. (n.d.). PubMed.

- A GC/MS/MS screening method for multiple organic acidemias from urine specimens. (n.d.). PubMed.

- Maple Syrup Urine Disease. (n.d.). Utah's Newborn Screening Program.

- Maple Syrup Urine Disease. (n.d.). Nemours KidsHealth.

- My Baby Has a Positive Maple Syrup Urine Disease Newborn Screening Result. (n.d.). Newborn Screening Ontario.

- Maple syrup urine disease. (n.d.). Wikipedia.

- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet.

- a-Keto-b-Methylvaleric Acid. (n.d.). Rupa Health.

- A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. (2022, April 30). PubMed.

- A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. (2022, April 30). PubMed Central.

- Experimental Models of Maple Syrup Urine Disease Using Alpha-Keto-Beta-Methylvaleric Acid: Application Notes and Protocols. (n.d.). BenchChem.

- Application of liquid chromatography-tandem mass spectrometry in the diagnosis and follow-up of maple syrup urine disease in a Chinese population. (n.d.). Semantic Scholar.

- Maple Syrup Urine Disease. (2024, March 3). StatPearls - NCBI Bookshelf.

- A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). (n.d.). MDPI.

- Maple syrup urine disease: mechanisms and management. (2017, September 6). ResearchGate.

- Maple Syrup Urine Disease (MSUD) Treatment & Management. (2023, February 28). Medscape.

- Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. (n.d.). MDPI.

- Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. (n.d.). National Institutes of Health.

- Newborn Screening Program - Maple Syrup Urine Disease. (n.d.). Illinois Department of Public Health.

- a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine). (n.d.). Lab Results Explained.

- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020, April 8). The Royal Society of Chemistry.

- GC-MS Sample Preparation Protocol for Organic Acids in Urine. (n.d.). Aurametrix.

- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (n.d.). RSC Publishing.

- Maple syrup urine disease: mechanisms and management. (2017, September 6). PubMed Central.

- Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). Erndim.

- alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats. (2005, June). PubMed.

- A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. (1987, August 1). PubMed.

- Maple Syrup Urine Disease. (2020, October 12). Encyclopedia MDPI.

- Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease. (n.d.). ResearchGate.

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 3. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Newborn Screening Program - Maple Syrup Urine Disease [idph.state.il.us]

- 11. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Maple Syrup Urine Disease | Newborn Screening [newbornscreening.hrsa.gov]

- 14. newbornscreening.on.ca [newbornscreening.on.ca]

- 15. Maple Syrup Urine Disease (MSUD) Treatment & Management: Medical Care, Surgical Care, Diet [emedicine.medscape.com]

- 16. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. metbio.net [metbio.net]

- 21. mdpi.com [mdpi.com]

- 22. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 23. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Application of liquid chromatography-tandem mass spectrometry in the diagnosis and follow-up of maple syrup urine disease in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

A Technical Guide to the Enzymatic Synthesis of α-Keto-β-methylvaleric Acid

Foreword

α-Keto-β-methylvaleric acid (α-KBMV), also known as 3-methyl-2-oxovaleric acid, is a pivotal branched-chain α-keto acid (BCKA). It serves as the direct keto analogue of the essential amino acid L-isoleucine and is a critical intermediate in its catabolic pathway.[1][2] The accumulation of α-KBMV is a clinical marker for metabolic disorders like Maple Syrup Urine Disease (MSUD), highlighting its biological significance.[3] Beyond its role in pathophysiology, α-KBMV is a valuable chiral building block for the synthesis of pharmaceuticals and other specialty chemicals. Traditional chemical synthesis routes for α-keto acids often necessitate harsh reaction conditions and generate significant waste.[4] In contrast, enzymatic synthesis offers a sustainable, highly specific, and efficient alternative, operating under mild, aqueous conditions. This guide provides an in-depth exploration of the core enzymatic strategies for producing α-KBMV, designed for researchers, scientists, and drug development professionals seeking to leverage biocatalysis in their work.

Foundational Enzymatic Strategies for α-KBMV Synthesis

The enzymatic conversion of L-isoleucine to α-KBMV is predominantly achieved through two robust and distinct pathways: Transamination and Oxidative Deamination . The choice between these methods depends on the desired process economics, downstream processing considerations, and the availability of specific biocatalysts.

Strategy 1: Synthesis via Transamination

Transamination represents the most common biological route for the interconversion of amino acids and α-keto acids. This approach is elegant in its simplicity and reversibility.

The core of this strategy is the transfer of an amino group from L-isoleucine to a suitable α-keto acid acceptor, a reaction catalyzed by aminotransferases (also known as transaminases).[5] The most frequently employed acceptor is α-ketoglutarate, which, upon receiving the amino group, is converted to L-glutamate. This reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP), which acts as an intermediate carrier of the amino group.[5] The reaction is readily reversible, and its direction can be effectively controlled by manipulating the concentration of reactants and products.[5]

The enzymes responsible for this conversion in natural systems are branched-chain aminotransferases (BCATs; EC 2.6.1.42).[6][7] These enzymes exhibit high specificity for branched-chain amino acids like isoleucine, leucine, and valine. For production purposes, BCATs are often sourced from microorganisms and expressed recombinantly in hosts like Escherichia coli for high-yield, reliable production.

A robust protocol for α-KBMV synthesis via transamination is designed to drive the reaction equilibrium towards product formation. The removal or consumption of the co-product, L-glutamate, in a coupled reaction is a common strategy to maximize yield.

Caption: Transamination pathway for α-KBMV synthesis.

Experimental Protocol: BCAT-Catalyzed Synthesis of α-KBMV

-

Biocatalyst Preparation: Utilize purified recombinant BCAT or an E. coli whole-cell biocatalyst overexpressing the BCAT gene. Whole cells can simplify the process by eliminating the need for enzyme purification and providing intrinsic cofactor regeneration.

-

Reaction Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.5. The slightly alkaline pH favors the forward reaction for many microbial BCATs.

-

Reagent Preparation:

-

Prepare a 200 mM stock solution of L-isoleucine.

-

Prepare a 250 mM stock solution of α-ketoglutarate. A slight molar excess of the amino acceptor helps drive the equilibrium.

-

Prepare a 10 mM stock solution of pyridoxal 5'-phosphate (PLP).

-

-

Reaction Assembly: In a temperature-controlled vessel at 37°C, combine the following in order:

-

800 µL of 100 mM potassium phosphate buffer.

-

100 µL of 200 mM L-isoleucine (final concentration: 20 mM).

-

100 µL of 250 mM α-ketoglutarate (final concentration: 25 mM).

-

10 µL of 10 mM PLP (final concentration: 0.1 mM).

-

Initiate the reaction by adding a pre-determined amount of BCAT enzyme or whole-cell biocatalyst suspension.

-

-

Incubation and Monitoring: Incubate the reaction mixture at 37°C with gentle agitation. Withdraw aliquots at set time intervals (e.g., 0, 1, 2, 4, 8 hours). Immediately quench the reaction by adding an equal volume of 0.2 M HCl to precipitate the enzyme and stop the reaction. Centrifuge to pellet the precipitate.

-

Product Analysis: Analyze the supernatant for α-KBMV concentration using the analytical methods detailed in Section 3.

Strategy 2: Synthesis via Oxidative Deamination

This strategy provides a more direct route from L-isoleucine to α-KBMV, catalyzed by a single enzyme without the requirement for an amino acceptor co-substrate.

Oxidative deamination involves the removal of the amino group from L-isoleucine as ammonia, with the concurrent oxidation of the α-carbon to a carbonyl group.[8] This process is catalyzed by flavin-dependent enzymes, primarily L-amino acid deaminases (L-AADs) or L-amino acid oxidases (L-AAOs).[4] L-AADs are particularly attractive for industrial applications as they transfer electrons to the respiratory chain to reduce O₂ to H₂O, whereas L-AAOs produce hydrogen peroxide, which can be detrimental to enzyme stability and requires a secondary catalase-based quenching system.[4]

L-AADs (EC 1.4.3.2) are flavoproteins that catalyze the deamination of L-amino acids to their corresponding α-keto acids.[4][9] Enzymes from Proteus species, such as Proteus mirabilis and Proteus vulgaris, have been extensively studied and engineered for this purpose.[9][10] A key advantage is that these enzymes can be used in whole-cell systems where the cellular respiratory chain efficiently regenerates the oxidized FAD cofactor, making the process self-sustaining as long as oxygen is supplied.

While direct, the efficiency of wild-type L-AADs can be limited by low catalytic rates or product inhibition.[9] This has made them prime targets for protein engineering. Techniques like error-prone PCR and site-directed mutagenesis have been successfully used to create enzyme variants with significantly improved activity and stability, leading to higher product titers and conversion rates.[4][10][11]

Caption: Oxidative deamination workflow for α-KBMV synthesis.

Experimental Protocol: L-AAD Whole-Cell Biocatalysis

-

Biocatalyst Cultivation: Cultivate E. coli cells expressing a high-activity L-AAD variant (e.g., from Proteus mirabilis) in a suitable growth medium. Induce protein expression and harvest the cells by centrifugation. Wash the cell pellet with buffer to remove residual media components.

-

Reaction Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.5. The alkaline pH is often optimal for L-AAD activity and helps neutralize the acid product.

-

Reaction Setup: In a baffled flask (to ensure high aeration) or a bioreactor with dissolved oxygen control, add the prepared Tris-HCl buffer.

-

Substrate Addition: Add L-isoleucine to the desired starting concentration (e.g., 50-100 mM). Fed-batch strategies can be employed to avoid potential substrate inhibition at very high concentrations.

-

Initiation and Incubation: Initiate the reaction by resuspending the prepared whole-cell biocatalyst in the reaction mixture. Incubate at 30-37°C with vigorous agitation (e.g., 250 rpm) to ensure sufficient oxygen supply for cofactor regeneration.

-

Process Control: Monitor and control the pH of the reaction. The production of ammonia will cause the pH to rise, which may require the automated addition of an acid (e.g., HCl) to maintain the optimal pH range.

-

Sampling and Analysis: Withdraw, quench, and process samples as described in the transamination protocol. Analyze for α-KBMV concentration.

Comparative Analysis of Synthesis Strategies

The selection of an appropriate enzymatic strategy requires a careful evaluation of several key parameters.

| Feature | Transamination (BCAT) | Oxidative Deamination (L-AAD) |

| Principle | Reversible amino group transfer | Irreversible oxidative removal of amino group |

| Key Enzyme | Branched-Chain Aminotransferase | L-Amino Acid Deaminase |

| Cofactor | Pyridoxal 5'-Phosphate (PLP) | Flavin Adenine Dinucleotide (FAD) |

| Co-Substrate | α-Keto Acid Acceptor (e.g., α-ketoglutarate) | Oxygen (O₂) |

| By-products | Corresponding Amino Acid (e.g., L-glutamate) | Ammonia (NH₃), Water (H₂O) |

| Process Rationale | Equilibrium-driven; yield enhanced by co-product removal. | Kinetically driven; requires efficient aeration for cofactor regeneration. |

| Key Advantage | High specificity; leverages well-understood metabolic pathways. | No co-substrate cost (uses O₂); direct conversion simplifies stoichiometry. |

| Key Challenge | Managing reaction equilibrium; potential cost of co-substrate. | Enzyme engineering often needed; pH control due to ammonia production. |

Analytical Methodologies for Product Quantification

Accurate and sensitive quantification of α-KBMV is essential for process monitoring and optimization. The absence of a strong chromophore in α-KBMV necessitates derivatization for sensitive UV or fluorescence detection.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This is a highly sensitive and specific method for quantifying α-keto acids in complex biological matrices.[12]

Step-by-Step Protocol Outline:

-

Sample Preparation: Quench reaction aliquots and clarify by centrifugation as previously described.

-

Derivatization: The carboxyl and α-keto groups of α-KBMV react with a derivatizing agent to form a highly fluorescent product. A common and effective reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[12]

-

Mix the sample supernatant with an acidic DMB solution containing a reducing agent (e.g., 2-mercaptoethanol).

-

Heat the mixture (e.g., 85°C for 45 minutes) to drive the condensation reaction to completion.[12]

-

Cool the reaction and dilute with a basic solution before injection to ensure sharp chromatographic peaks.[12]

-

-

Chromatographic Separation: Separate the DMB-derivatized α-KBMV from other reaction components using a C18 reverse-phase HPLC column.

-

Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for the DMB derivative.

-

Quantification: Determine the concentration of α-KBMV by comparing the peak area to a standard curve prepared with known concentrations of α-KBMV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of α-KBMV, often used for profiling organic acids in urine and other biological samples.[1] This method typically requires derivatization (e.g., silylation) to increase the volatility of the keto acid before injection into the GC system.

Conclusion and Future Directions

The enzymatic synthesis of α-keto-β-methylvaleric acid from L-isoleucine is a powerful and sustainable alternative to chemical methods. Both transamination and oxidative deamination offer viable and robust pathways, each with distinct advantages and process considerations. The use of whole-cell biocatalysts, particularly for L-AAD-mediated reactions, simplifies process design and cofactor management, making it highly attractive for industrial scale-up.

The future of this field lies in continued biocatalyst improvement. The application of directed evolution and machine learning-guided protein engineering will undoubtedly yield novel enzyme variants with superior catalytic efficiency, substrate tolerance, and stability.[4][11] Furthermore, integrating these optimized enzymatic steps into engineered microbial chassis can create efficient cell factories for the production of α-KBMV and its downstream derivatives, opening new avenues for the bio-based manufacturing of valuable chemicals and pharmaceuticals.

References

-

Rupa Health. (n.d.). a-Keto-b-Methylvaleric Acid. Rupa Health. Retrieved from [Link]

-

Conrad, M., & Bean, D. (1979). d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. Journal of Bacteriology. Retrieved from [Link]

-

Wagenmakers, A. J., et al. (1984). Transamination and oxidative decarboxylation of L-isoleucine, L-alloisoleucine and related 2-oxo acids in perfused rat hind limb muscle. Biochemical Journal. Retrieved from [Link]

-

QIAGEN. (n.d.). Isoleucine Degradation I. QIAGEN GeneGlobe. Retrieved from [Link]

-

Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2011). Detection and quantification of α-keto-δ-(N(G),N(G)-dimethylguanidino)valeric acid: a metabolite of asymmetric dimethylarginine. Analytical Biochemistry. Retrieved from [Link]

-

Pei, X., et al. (2021). L‐amino acid deaminase catalyzing the deamination of L‐amino acids to α‐keto acids. Biotechnology and Bioengineering. Retrieved from [Link]

-

Nshimiyimana, P., et al. (2019). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Critical Reviews in Biotechnology. Retrieved from [Link]

-

Lab Results Explained. (n.d.). Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek). Lab Results Explained. Retrieved from [Link]

-

The Medical Biochemistry Page. (n.d.). Branched-Chain Amino Acid Degradation. The Medical Biochemistry Page. Retrieved from [Link]

-

Nakano, K., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxidative deamination. Wikipedia. Retrieved from [Link]

-

Nshimiyimana, P., et al. (2019). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Transaminase. Wikipedia. Retrieved from [Link]

-

Li, Y., et al. (2015). Modification of L-amino acid deaminase gene by error-prone PCR to improve the production of α-keto-β-methylvaleric acid from L-isoleucine through whole-cell biocatalyst. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Keto-beta-methylvaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lab Tests Guide. (n.d.). a-Keto-b-Methylvaleric Acid - NutriStat Basic Profile. Lab Tests Guide. Retrieved from [Link]

Sources

- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 2. This compound | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transaminase - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 8. Oxidative deamination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]